Dicyclohexylamine (S)-2-hydroxy-3-sulfopropanoate

Description

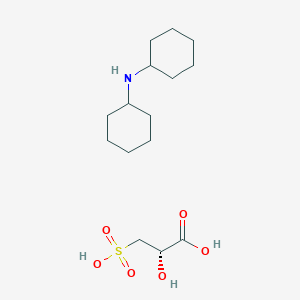

Dicyclohexylamine (S)-2-hydroxy-3-sulfopropanoate is a chemical compound that combines dicyclohexylamine with (S)-2-hydroxy-3-sulfopropanoate. Dicyclohexylamine is a secondary amine with the chemical formula HN(C₆H₁₁)₂, known for its applications in organic synthesis, dye manufacturing, and as a catalyst in various industrial processes . The (S)-2-hydroxy-3-sulfopropanoate moiety adds unique properties to the compound, making it valuable in specific scientific and industrial applications.

Properties

Molecular Formula |

C15H29NO6S |

|---|---|

Molecular Weight |

351.5 g/mol |

IUPAC Name |

N-cyclohexylcyclohexanamine;(2S)-2-hydroxy-3-sulfopropanoic acid |

InChI |

InChI=1S/C12H23N.C3H6O6S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;4-2(3(5)6)1-10(7,8)9/h11-13H,1-10H2;2,4H,1H2,(H,5,6)(H,7,8,9)/t;2-/m.1/s1 |

InChI Key |

ZMSVUGQGSOYQRN-ARGLLVQISA-N |

Isomeric SMILES |

C1CCC(CC1)NC2CCCCC2.C([C@H](C(=O)O)O)S(=O)(=O)O |

Canonical SMILES |

C1CCC(CC1)NC2CCCCC2.C(C(C(=O)O)O)S(=O)(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Dicyclohexylamine can be synthesized through several methods:

Catalytic Hydrogenation of Aniline: This method involves the hydrogenation of aniline using a ruthenium or palladium catalyst.

Reductive Amination of Cyclohexanone: Cyclohexanone reacts with ammonia or cyclohexylamine in the presence of a palladium/carbon catalyst under hydrogen pressure to yield dicyclohexylamine.

Pressure Hydrogenation of Diphenylamine: This method uses a ruthenium catalyst to hydrogenate diphenylamine, resulting in dicyclohexylamine.

Industrial Production Methods

Industrial production of dicyclohexylamine typically involves the catalytic hydrogenation of aniline or the reductive amination of cyclohexanone. These methods are preferred due to their efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Dicyclohexylamine (S)-2-hydroxy-3-sulfopropanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone).

Reduction: Reduction reactions can be performed using hydrogenation techniques.

Substitution: Nucleophilic substitution reactions are common, where the amine group participates in forming new bonds with electrophiles.

Common Reagents and Conditions

Oxidizing Agents: DDQ is commonly used for oxidation reactions.

Catalysts: Palladium/carbon and ruthenium catalysts are used in hydrogenation and reductive amination reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with DDQ can yield carbonyl compounds .

Scientific Research Applications

Dicyclohexylamine (S)-2-hydroxy-3-sulfopropanoate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of dicyclohexylamine (S)-2-hydroxy-3-sulfopropanoate involves the inhibition of spermidine synthase, an enzyme crucial for polyamine biosynthesis. This inhibition affects various biological processes, including cell growth and differentiation . The compound’s molecular targets include bacterial and mammalian spermidine synthase, and it may also inhibit aminopropyltransferases .

Comparison with Similar Compounds

Similar Compounds

Cyclohexylamine: A primary amine with similar applications in organic synthesis and industrial processes.

Diphenylamine: Used in the production of antioxidants and as a stabilizer in various applications.

N,N-Dicyclohexylamine: Another secondary amine with similar properties and applications.

Uniqueness

Dicyclohexylamine (S)-2-hydroxy-3-sulfopropanoate is unique due to the presence of the (S)-2-hydroxy-3-sulfopropanoate moiety, which imparts specific properties that enhance its utility in scientific research and industrial applications. Its ability to inhibit spermidine synthase sets it apart from other similar compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.